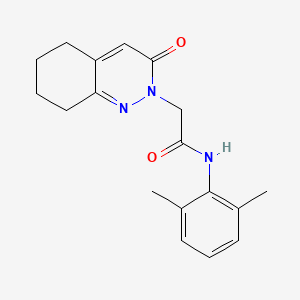

N-(2,6-dimethylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-12-6-5-7-13(2)18(12)19-16(22)11-21-17(23)10-14-8-3-4-9-15(14)20-21/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOORPDZCFCBOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C=C3CCCCC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 312.41 g/mol

- IUPAC Name : this compound

The compound features a complex structure that contributes to its biological activity. The presence of the hexahydrocinnolin moiety is particularly significant for its pharmacological properties.

This compound exhibits multiple mechanisms of action:

-

Receptor Binding : The compound has been shown to interact with various neurotransmitter receptors in the central nervous system (CNS), including:

- Mu-opioid receptors : Involved in pain modulation.

- Serotonin receptors : Potential implications for mood regulation.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to pain and mood disorders.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological activities:

- Analgesic Activity : Demonstrated efficacy in reducing pain responses in animal models.

- Antidepressant Effects : Preliminary studies suggest potential benefits in mood disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Analgesic | Significant reduction in pain response | |

| Antidepressant | Potential mood enhancement effects | |

| Neuroprotective | Protective effects against neuronal damage |

Case Study 1: Analgesic Efficacy

In a study conducted by Jagerovic et al., the compound was evaluated for its analgesic properties using the formalin test in rodents. Results indicated a marked decrease in nociceptive behavior compared to controls.

Toxicity and Safety Profile

Initial toxicity assessments indicate that this compound has a favorable safety profile. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Future Directions

Future research should focus on:

- Clinical Trials : To assess efficacy and safety in humans.

- Mechanistic Studies : To elucidate the precise pathways involved in its pharmacological effects.

- Derivatives Development : Exploring modifications to enhance potency and selectivity.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of 312.41 g/mol. It features a unique arrangement of functional groups that may contribute to its biological activities. The structure includes:

- A dimethylphenyl group.

- A hexahydrocinnolin moiety.

- An acetamide functional group.

This combination suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(2,6-dimethylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide. In vitro experiments demonstrated significant growth inhibition against several cancer cell lines:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H460 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.53% |

These results indicate that the compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various experimental models. Its structure suggests it may inhibit pathways involved in inflammatory responses, potentially making it useful for treating conditions like arthritis or other inflammatory diseases.

Neuroprotective Properties

Research indicates that compounds similar to this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and inhibiting neurodegenerative processes. This could be beneficial in developing treatments for diseases such as Alzheimer's and Parkinson's .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

- Anticancer Studies : In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines with varying mechanisms proposed for its action.

- Anti-inflammatory Research : Experimental models showed reduced levels of pro-inflammatory cytokines when treated with the compound.

- Neuroprotective Investigations : Animal models indicated potential benefits in cognitive function when administered the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2,6-dimethylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide and related compounds:

Structural and Functional Analysis

Cinnolinone vs. Benzothienopyrimidin: The cinnolinone core in the target compound differs from the benzothienopyrimidin system in . The latter includes a sulfur atom and fused thiophene-pyrimidine rings, which may enhance π-π stacking interactions but reduce metabolic stability compared to the oxygen-rich cinnolinone .

Hexahydroazepine vs. Cinnolinone: The hexahydroazepine analog () replaces the cinnolinone with a saturated 7-membered ring, likely increasing flexibility and altering receptor binding. This compound’s reported local anesthetic activity suggests that saturation and ring size critically influence pharmacological action .

Diethylamino Group (Lidocaine Analogs): Simpler analogs like 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide () lack heterocyclic systems but retain the 2,6-dimethylphenyl group. The diethylamino group enhances solubility and mimics lidocaine’s mechanism (voltage-gated sodium channel blockade), whereas the cinnolinone moiety may target more specific pathways (e.g., kinase inhibition) .

Thiazol and Dichlorophenyl Derivatives: The thiazol-containing compound () demonstrates how electron-withdrawing substituents (e.g., chlorine) and heterocycles (thiazol) can modulate bioactivity.

Morpholinone Derivatives: The morpholinone analog () introduces a 6-membered oxygen-nitrogen ring, offering distinct hydrogen-bonding capabilities. Such differences may influence pharmacokinetics, such as blood-brain barrier penetration, compared to the cinnolinone system .

Q & A

Q. What are the key synthetic strategies for preparing N-(2,6-dimethylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of structurally analogous acetamides (e.g., 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide) involves sequential acylation and purification steps. For example, acetyl chloride is reacted with intermediates in dichloromethane (CH₂Cl₂) under basic conditions (Na₂CO₃) at room temperature, followed by overnight stirring and chromatographic purification (silica gel TLC with MeOH/CH₂Cl₂ gradients) . Yield optimization (~58%) requires stoichiometric control, incremental reagent addition, and crystallization from ethyl acetate. For the target compound, similar protocols could be adapted, with adjustments to the heterocyclic cinnolin moiety and substituent compatibility.

Q. How can NMR spectroscopy validate the structural integrity of this compound, and what spectral markers are critical for confirmation?

- Methodological Answer : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. In related acetamides, diagnostic signals include:

- ¹H NMR : Aromatic protons (δ 7.16–7.69 ppm for substituted phenyl groups), methyl groups (δ 1.21–1.50 ppm), and acetamide NH (δ 7.69 ppm as a broad singlet) .

- ¹³C NMR : Carbonyl signals (δ 168.0–169.8 ppm for acetamide and morpholinone moieties) .

For the target compound, analogous signals for the cinnolin ring (e.g., δ 3.0–4.5 ppm for hexahydro protons) and acetamide linkage should be prioritized.

Q. What safety protocols are recommended for handling this compound, given its structural analogs?

- Methodological Answer : Structurally related acetamides (e.g., 2-Cyano-N-(2,6-dimethylphenyl)acetamide) exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Recommended practices include:

- Use of PPE (gloves, lab coat, goggles).

- Conducting reactions in fume hoods to avoid inhalation.

- Emergency procedures: Immediate rinsing for skin/eye contact, activated charcoal for ingestion .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are suitable for refinement?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is widely applied for small-molecule structures. Key steps include:

- Data collection with high-resolution detectors.

- Structure solution via direct methods (SHELXS/SHELXD).

- Refinement of thermal parameters and hydrogen bonding networks, particularly for the cinnolin ring and acetamide group .

Discrepancies in bond lengths/angles (e.g., cinnolin C=O vs. acetamide C=O) should be cross-validated with DFT calculations.

Q. What experimental and computational approaches can address contradictions in biological activity data for this compound?

- Methodological Answer :

- In vitro assays : Dose-response curves (IC₅₀/EC₅₀) for target enzymes/receptors, with controls for off-target effects (e.g., CYP450 inhibition ).

- Molecular docking : Use software like AutoDock Vina to model interactions between the cinnolin moiety and binding pockets (e.g., kinase domains).

- Metabolic stability : LC-MS/MS to identify degradation products in hepatic microsomes .

Contradictions (e.g., variable potency across studies) may arise from assay conditions (pH, solvent) or impurities; HPLC purity >95% is critical .

Q. How can synthetic routes be optimized to minimize byproducts like N-(2,6-dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride (Lidocaine Impurity K)?

- Methodological Answer :

- Reaction monitoring : Use in-situ FTIR or LC-MS to detect early-stage intermediates (e.g., ethylmethylamine adducts).

- Byproduct suppression : Adjust pH to favor acetamide cyclization over alkylation.

- Purification : Employ preparative HPLC with C18 columns and acetonitrile/water gradients to separate impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.